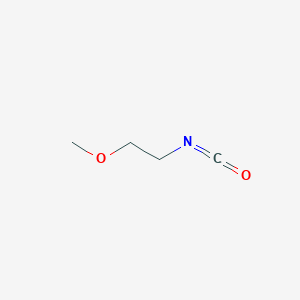
5-氨基苯-1,2,3-三羧酸
描述
5-Amino-1,2,3-benzenetricarboxylic acid, also known as 3,4,5-tricarboxyaniline, is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzene with three carboxylic acid groups and one amino group attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of other complex organic molecules .
科学研究应用
5-Amino-1,2,3-benzenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
安全和危害
The safety data sheet for 5-Aminobenzene-1,2,3-tricarboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3-benzenetricarboxylic acid typically involves a multi-step process starting from 1,2,3-benzenetricarboxylic acid. The primary steps include nitration and subsequent reduction. The nitration is carried out by dissolving 1,2,3-benzenetricarboxylic acid in a nitric acid environment, followed by reaction with sulfuric acid to obtain 5-nitro-1,2,3-benzenetricarboxylic acid. This intermediate is then dissolved in methanol and reacted with hydrogen in the presence of a catalyst, such as palladium on carbon, to yield 5-Amino-1,2,3-benzenetricarboxylic acid .
Industrial Production Methods
Industrial production of 5-Amino-1,2,3-benzenetricarboxylic acid follows similar synthetic routes but employs continuous synthesis methods to enhance safety and efficiency. The use of microchannel reactors allows for better control over reaction conditions, such as temperature and pressure, and improves mass transfer and heat exchange efficiency. This method also minimizes the risks associated with handling large quantities of reactive chemicals .
化学反应分析
Types of Reactions
5-Amino-1,2,3-benzenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-Amino-1,2,3-benzenetricarboxylic acid.
Reduction: Amino derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
作用机制
The mechanism of action of 5-Amino-1,2,3-benzenetricarboxylic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the carboxylic acid groups can chelate metal ions and participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in the synthesis of complex molecules and materials .
相似化合物的比较
Similar Compounds
5-Aminoisophthalic acid: Similar structure with two carboxylic acid groups and one amino group.
2-Aminobenzene-1,3,5-tricarboxylic acid: Another tricarboxylic acid derivative with an amino group at a different position.
Uniqueness
5-Amino-1,2,3-benzenetricarboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its analogs. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
5-aminobenzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLNKQMKMBNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560223 | |
| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37141-01-8 | |
| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,3-benzenetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)




![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)





